molecular formula C14H14N4O2 B6098889 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE

Cat. No.: B6098889
M. Wt: 270.29 g/mol
InChI Key: NOPKZAWUTSKKSR-OVCLIPMQSA-N
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Description

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of the Cyclopentapyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an intermediate compound.

    Condensation with Benzylidene Hydrazide: The final step involves the condensation of the cyclopentapyrazole derivative with benzylidene hydrazide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more reduced forms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrazole Derivatives: Compounds with similar ring structures but different functional groups.

    Benzylidene Hydrazides: Compounds with similar hydrazide groups but different ring structures.

Uniqueness

1,4,5,6-4H-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of a cyclopentapyrazole ring and a benzylidene hydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-12-7-2-1-4-9(12)8-15-18-14(20)13-10-5-3-6-11(10)16-17-13/h1-2,4,7-8,19H,3,5-6H2,(H,16,17)(H,18,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPKZAWUTSKKSR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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